Cas no 790247-91-5 (1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]-)

1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]- structure
790247-91-5 structure
商品名:1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]-
CAS番号:790247-91-5
MF:C22H25N3O5S
メガワット:443.516004323959
CID:6496865
PubChem ID:2502967

1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]- 化学的及び物理的性質

名前と識別子

    • 1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]-
    • インチ: 1S/C22H25N3O5S/c26-22(23-19-6-7-20-21(16-19)30-14-13-29-20)17-24-9-11-25(12-10-24)31(27,28)15-8-18-4-2-1-3-5-18/h1-8,15-16H,9-14,17H2,(H,23,26)
    • InChIKey: UQTHPQXQRLUXIT-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NC2=CC=C3OCCOC3=C2)=O)CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.07±0.20(Predicted)

1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26608742-0.05g
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
790247-91-5 95.0%
0.05g
$212.0 2025-03-20

1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]- 関連文献

1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]-に関する追加情報

Professional Introduction to 1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]- and Its CAS No. 790247-91-5

1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]-, is a sophisticated chemical compound characterized by its intricate molecular structure and potential applications in pharmaceutical research. This compound, identified by the CAS number 790247-91-5, has garnered significant attention in the scientific community due to its unique structural features and the promising avenues it opens for further exploration.

The molecular architecture of this compound integrates several key functional groups that contribute to its reactivity and potential biological activity. The presence of a piperazine moiety and a sulfonyl group appended to a dihydrobenzodioxin core suggests a multifaceted interaction with biological targets. Piperazine derivatives are well-known for their role in drug development, often serving as key pharmacophores in medications targeting neurological disorders, infectious diseases, and inflammatory conditions.

The dihydrobenzodioxin moiety, also known as 2,3-dihydro-1,4-benzodioxin, is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological properties. This scaffold is found in several bioactive natural products and synthetic drugs, exhibiting a range of biological activities including antiviral, antibacterial, and anti-inflammatory effects. The incorporation of this moiety into the compound under discussion may enhance its binding affinity to specific biological receptors, thereby modulating physiological processes.

The sulfonyl group at the 4-position of the molecule introduces a polar and electron-withdrawing nature, which can influence the compound's solubility and metabolic stability. Sulfonyl compounds are widely used in medicinal chemistry due to their ability to enhance binding interactions through hydrogen bonding and electrostatic interactions with biological targets. The specific positioning of the sulfonyl group in this compound may play a crucial role in determining its pharmacological profile.

The (2-phenylethenyl) substituent at the 4-position further adds complexity to the molecular structure. This group contains a phenyl ring and an alkene double bond, which can participate in various non-covalent interactions such as π-stacking and van der Waals forces. These interactions are critical for the compound's binding affinity and selectivity towards biological targets. The presence of both aromatic and alkenic components in this substituent may also influence the compound's electronic properties and reactivity.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacological properties of complex molecules like 1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]-. Molecular docking studies have been conducted to evaluate its potential binding interactions with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways and may have therapeutic potential in conditions such as arthritis and other chronic inflammatory diseases.

In vitro studies have also been performed to assess the cytotoxicity and biochemical effects of this compound. Preliminary results indicate that it exhibits moderate cytotoxicity at higher concentrations but demonstrates acceptable safety margins at lower doses. Further research is needed to fully characterize its toxicological profile and to identify any potential side effects associated with its use.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to form key carbon-carbon bonds within the molecule. The use of protecting group strategies has also been essential to prevent unwanted side reactions during synthesis.

The pharmacokinetic properties of 1-Piperazineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-phenylethenyl)sulfonyl]-, are currently under investigation to determine its absorption, distribution, metabolism, excretion (ADME) characteristics. Understanding these properties is crucial for assessing its potential therapeutic efficacy and for designing optimal dosing regimens. In vivo studies using animal models have provided valuable insights into how the compound behaves within living systems.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it a valuable tool for research purposes in fields such as medicinal chemistry and drug discovery. The development of novel synthetic methodologies based on this compound could lead to new insights into molecular recognition processes and may inspire the design of future generations of bioactive molecules.

Future research directions include exploring the compound's mechanism of action at a molecular level. Techniques such as X-ray crystallography can be used to determine high-resolution structures of complexes formed between this compound and biological targets. Such structural information will provide critical insights into how the molecule interacts with its targets and will guide further modifications aimed at enhancing its potency and selectivity.

Collaborative efforts between academic researchers and industry scientists are essential for advancing our understanding of this compound's potential applications. By combining expertise in organic synthesis, computational modeling, pharmacology, and toxicology, comprehensive studies can be conducted that address various aspects of its behavior from synthesis to clinical application.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量